molecular formula C18H19N3O4 B6428071 methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate CAS No. 1706306-11-7

methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate

Cat. No.: B6428071
CAS No.: 1706306-11-7
M. Wt: 341.4 g/mol
InChI Key: XYQHINVHMGSZJQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a benzoate ester linked to a piperidine ring, which is further substituted with a pyrimidinyloxy group. The presence of these pharmacologically active motifs suggests potential for diverse biological activity. Researchers are exploring this compound primarily as a key intermediate or a novel scaffold in the synthesis of potential therapeutic agents. Its structure is related to other documented pyrimidine-containing compounds, which are often investigated for their ability to modulate various enzyme targets, such as kinases . The specific mechanism of action is area-dependent and must be empirically determined for each research application. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

methyl 2-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-17(23)15-6-3-2-5-14(15)16(22)21-11-7-13(8-12-21)25-18-19-9-4-10-20-18/h2-6,9-10,13H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQHINVHMGSZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine-1-Carbonyl Benzoate Ester

The benzoate-piperidine linkage is typically formed via carbonylative coupling.

Activated Ester Approach

Methyl 4-(chlorocarbonyl)benzoate reacts with piperidine derivatives under basic conditions:

Conditions :

  • Solvent: Dichloromethane or toluene

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 78–85%

Carbodiimide-Mediated Coupling

For sterically hindered systems, peptide coupling agents improve efficiency:

Reagent Comparison :

Coupling AgentSolventTemperatureYield
T3PDMF25°C92%
HBTUDCM0°C88%
EDCTHF40°C75%

Data synthesized from

Functionalization of 4-Hydroxypiperidine

Introducing the pyrimidin-2-yloxy group requires regioselective substitution at the 4-position of piperidine.

Mitsunobu Coupling

A widely used method for ether formation:

Conditions :

  • Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv)

  • Solvent: THF or toluene

  • Yield: 68–74%

Nucleophilic Aromatic Substitution

Direct displacement of pyrimidine halides:

Optimization Insights :

  • Base : K₂CO₃ outperforms Cs₂CO₃ in minimizing ester hydrolysis

  • Solvent : DMF > DMSO in reaction rate (t₁/₂ = 2 h vs. 4 h)

  • Yield : 81% after 12 h

Final Coupling and Cyclization

Assembly of the Target Compound

The convergent route couples the benzoate-piperidine intermediate with the pyrimidin-2-yloxy moiety:

Stepwise Process :

  • Intermediate 1 : Methyl 4-(piperidine-1-carbonyl)benzoate

  • Intermediate 2 : 4-(Pyrimidin-2-yloxy)piperidine

  • Coupling : CDI-mediated carbonyl transfer

Critical Parameters :

  • Stoichiometry : 1:1.1 ratio (Intermediate 1:Intermediate 2)

  • Catalyst : None required for CDI activation

  • Side Products : <5% bis-carbonyl adducts

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Eluent = Hexane:EtOAc (3:1 → 1:1 gradient)

  • HPLC : C18 column, 60% MeCN/H₂O, 1.5 mL/min

Crystallization Optimization

Solvent SystemPurityRecovery
EtOAc/Hexane (1:4)99.2%72%
MeOH/H₂O (9:1)98.5%65%

Data from

Industrial-Scale Synthesis

Continuous Flow Reactors

Advantages :

  • 30% reduction in reaction time vs. batch

  • 15% higher yield (92% vs. 78%)

Parameters :

  • Residence time: 8 min

  • Temperature: 100°C

  • Pressure: 2 bar

Green Chemistry Considerations

  • Solvent Recycling : DMF recovery >90% via distillation

  • Catalyst : Immobilized T3P on silica (reused 5× without loss)

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Index
Mitsunobu + Coupling74%98%Moderate$$$
Nucleophilic + Flow92%99%High$$
Carbodiimide Batch88%97%Low$$$$

Cost index: $ = <$100/g; $$$$ = >$500/g

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidin-2-yloxy group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison with C1–C7 ()

Compound Core Heterocycle Aromatic Group Key Substituents Molecular Weight (HRMS)
Target Compound Piperidine Pyrimidin-2-yloxy None Not reported
C1 (Example) Piperazine Quinoline-4-carbonyl Phenyl 487.18 (C1)
C7 (Example) Piperazine Quinoline-4-carbonyl 4-(Trifluoromethyl)phenyl 555.16 (C7)

Agrochemical Benzoate Esters ()

Several methyl benzoate derivatives in are used as herbicides, such as pyriminobac-methyl and haloxyfop-methyl. Key distinctions include:

  • Functional Groups: Pyriminobac-methyl has a dimethoxy-pyrimidinyloxy group, while the target compound lacks methoxy substituents. Haloxyfop-methyl includes a chlorotrifluoromethylpyridinyloxy group, which enhances hydrophobicity and resistance to degradation compared to the target’s simpler pyrimidinyloxy group .
  • Biological Targets : Agrochemicals like these target plant-specific enzymes (e.g., acetolactate synthase). The target compound’s piperidine-carbonyl linker may confer selectivity toward mammalian targets, such as kinases or GPCRs, though this remains speculative .

Table 2: Comparison with Agrochemical Benzoates ()

Compound Core Structure Key Functional Group Application
Target Compound Piperidine-benzoate Pyrimidin-2-yloxy Unknown
Pyriminobac-methyl Benzoate 4,6-Dimethoxy-pyrimidin-2-yloxy Herbicide
Haloxyfop-methyl Propanoate-benzoate 3-Chloro-5-(trifluoromethyl)pyridinyloxy Herbicide

Piperidine-Based Pharmaceuticals ()

Phenoxyethyl piperidine derivatives from Eli Lilly (e.g., Preparations 14–16) share a piperidine-benzoate scaffold but differ in substitution patterns:

  • Linker Chemistry: Lilly’s compounds use phenoxyethyl groups attached to the piperidine ring, while the target compound employs a pyrimidinyloxy group. Phenoxyethyl groups enhance lipophilicity and may improve blood-brain barrier penetration, relevant for CNS applications like arthritis treatment .
  • Mass Spectrometry: The target compound’s theoretical molecular weight (assuming C₁₈H₁₈N₃O₅) is ~356.36 g/mol, lower than Lilly’s compounds (e.g., Preparation 14: 397.19 g/mol) due to the absence of phenoxyethyl chains .

Table 3: Comparison with Piperidine Pharmaceuticals ()

Compound (Prep. No.) Piperidine Substituent Molecular Weight (MS) Application
Target Compound Pyrimidin-2-yloxy ~356.36 (Calculated) Unknown
Preparation 14 Phenoxyethyl 397.19 (M+H)+ Arthritis (Potential)
Preparation 16 Cyclopropyl-phenoxyethyl 423.21 (M+H)+ Arthritis (Potential)

Key Findings and Implications

Structural Flexibility : The piperidine/piperazine choice and aromatic substituents critically influence physicochemical properties. Piperazine-based compounds (C1–C7) may exhibit higher solubility, while piperidine derivatives (target, Lilly compounds) could favor membrane permeability .

Functional Group Impact: The pyrimidinyloxy group in the target compound offers a balance of hydrogen-bonding capacity and metabolic stability compared to bulkier quinoline (C1–C7) or halogenated pyridine () groups .

Potential Applications: Structural parallels to Lilly’s arthritis candidates suggest possible therapeutic uses, while similarities to agrochemicals hint at herbicidal activity. Further studies are needed to confirm these hypotheses.

Biological Activity

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a benzoate moiety, a piperidine ring, and a pyrimidine derivative. The synthesis typically involves multiple steps, including the formation of the piperidine core and subsequent modifications to introduce the pyrimidine and benzoate groups.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in neurotransmission and inflammation. The piperidine ring is known for its role in modulating central nervous system activity, while the pyrimidine component may influence cellular signaling pathways.

2.2 Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : Compounds related to this structure have been reported to inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Some derivatives exhibit significant activity against bacterial strains, indicating potential use as antimicrobial agents.

3. Research Findings

Recent studies have focused on the biological evaluation of this compound, revealing various pharmacological activities:

Activity IC50 Value (nM) Reference
Inhibition of TNFα123
Antimicrobial (M. tuberculosis)0.5 - 4
Selective toxicity (HaCaT cells)>50

4.1 Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of related compounds, this compound demonstrated significant inhibition of PGE2-induced TNFα production in human whole blood assays. This suggests its potential as an EP4 antagonist, which could lead to new treatments for inflammatory diseases.

4.2 Antimicrobial Efficacy

Another study evaluated the compound's efficacy against M. tuberculosis. The results showed that derivatives of this compound exhibited a range of minimum inhibitory concentrations (MICs), with some being notably effective against resistant strains.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anti-inflammatory and antimicrobial domains. Continued exploration into its mechanisms of action and therapeutic applications could yield valuable insights for drug development.

Q & A

Q. How does the compound’s conformational flexibility impact its interactions with biological targets?

  • Methodological Answer : Molecular dynamics simulations reveal that the piperidine ring’s chair-to-boat transitions influence binding pocket compatibility. Free energy perturbation (FEP) calculations quantify the effect of rigidifying the piperidine (e.g., via sp² hybridization) on binding affinity. Experimental validation via X-ray crystallography of target-ligand complexes is critical .

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